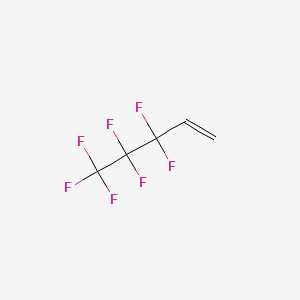

3,3,4,4,5,5,5-Heptafluoropent-1-ene

Descripción general

Descripción

3,3,4,4,5,5,5-Heptafluoropent-1-ene is a useful research compound. Its molecular formula is C5H3F7 and its molecular weight is 196.07 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

3,3,4,4,5,5,5-Heptafluoropent-1-ene is a perfluorinated compound that has garnered attention due to its unique chemical properties and potential applications in various fields including materials science and biomedicine. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by a highly fluorinated structure which contributes to its stability and reactivity. The presence of multiple fluorine atoms enhances its lipophilicity and influences its interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with cellular membranes and proteins. The following mechanisms have been proposed:

- Membrane Disruption : The compound's hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis.

- Enzyme Inhibition : Similar to other fluorinated compounds, it may inhibit specific enzymes by mimicking substrate structures or altering enzyme conformation.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that perfluorinated compounds can induce oxidative stress by generating ROS upon metabolic activation.

In Vitro Studies

Recent in vitro studies have demonstrated the cytotoxic effects of this compound on various cell lines. For instance:

| Cell Line | IC50 (µM) | Observations |

|---|---|---|

| HepG2 (liver) | 25 | Significant reduction in cell viability |

| A549 (lung) | 30 | Induction of apoptosis observed |

| HeLa (cervical) | 20 | Increased ROS levels detected |

These findings indicate that the compound exhibits selective toxicity towards certain cancer cell lines while sparing normal cells at lower concentrations.

Case Studies

- Case Study on Hepatic Toxicity : A study investigated the effects of this compound on liver cells. Results showed that exposure led to increased markers of liver damage (ALT and AST levels), suggesting hepatotoxic potential.

- Neurotoxicity Assessment : Another study focused on neuronal cell lines where the compound was found to disrupt neurotransmitter release and impair synaptic function at concentrations above 15 µM.

Potential Therapeutic Applications

Given its biological activity profile, this compound may have potential applications in:

- Antitumor Agents : Its cytotoxic effects on cancer cells could be harnessed for developing new chemotherapeutic agents.

- Antimicrobial Applications : Fluorinated compounds are known for their antimicrobial properties; thus further exploration could lead to novel antibacterial or antifungal agents.

Safety and Toxicological Concerns

Despite its potential applications, safety assessments are critical. The compound has been classified as highly flammable and a skin irritant. Studies indicate:

- Skin Irritation : Direct contact can cause severe burns.

- Environmental Impact : Its persistence in the environment raises concerns regarding bioaccumulation and ecological toxicity.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3,3,4,4,5,5,5-heptafluoropent-1-ene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via dehydrofluorination of precursors like 1,1,1,2,2,3,3-heptafluoropentane using solid KOH or carbon catalysts at 200–300 °C . Key variables include catalyst choice (e.g., KOH vs. fluorided alumina), reaction temperature, and precursor purity. For example, KOH typically achieves higher yields (~75–85%) under controlled anhydrous conditions, while carbon catalysts require longer reaction times but reduce side-product formation. Confirm completion via gas chromatography (GC) with fluorine-specific detectors .

Q. How can researchers characterize the purity and structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of ¹H-NMR and ¹⁹F-NMR to confirm regiochemistry and fluorine substitution patterns. For example, the (E)-ethyl sulfonate derivative exhibits distinct ¹H-NMR signals at δ 1.4–1.6 ppm (CH₃) and δ 4.3–4.5 ppm (CH₂ adjacent to sulfonate), while ¹⁹F-NMR resolves CF₃ and CF₂ groups between δ −70 to −85 ppm . Coupled with FT-IR (C-F stretching at 1100–1250 cm⁻¹), these methods validate structural fidelity and purity (>98%) for downstream applications.

Advanced Research Questions

Q. What challenges arise in copolymerizing this compound with tetrafluoroethylene (TFE) under radiation-induced conditions, and how can they be mitigated?

- Methodological Answer : Radiation-induced copolymerization at high pressures (10–50 MPa) produces amorphous fluoropolymers with irregular chain branching, leading to reduced crystallinity. Challenges include:

- Side reactions : Competing homopolymerization of TFE. Mitigate by optimizing monomer feed ratios (e.g., 1:3 heptafluoropentene:TFE) and γ-irradiation doses (5–20 kGy) .

- Thermal stability : The resulting copolymers exhibit glass transition temperatures (Tg) between 80–100°C, lower than pure polytetrafluoroethylene (PTFE). Characterize via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to tailor end-use stability .

Q. How do discrepancies in reported synthetic yields of this compound derivatives from dehydrofluorination reactions arise, and what analytical approaches resolve them?

- Methodological Answer : Yield variations (e.g., 60–85%) stem from:

- Incomplete precursor conversion : Trace moisture in KOH promotes hydrolysis over dehydrofluorination. Use Karl Fischer titration to ensure <50 ppm moisture in reagents .

- Byproduct formation : Undetected isomers (e.g., 1-pentene vs. 2-pentene derivatives). Resolve via GC-MS or 2D-NMR (HSQC) to distinguish regioisomers .

- Quantitative monitoring : Implement in situ Raman spectroscopy to track reaction progress and optimize termination points.

Q. What role does this compound play in the development of proton exchange membranes (PEMs), and how do its fluorinated chains enhance performance?

- Methodological Answer : Sulfonate derivatives (e.g., ethyl this compound-1-sulfonate) act as precursors for PEMs due to:

- Hydrophobic backbone : Fluorine’s electronegativity reduces water swelling while maintaining proton conductivity (0.1–0.2 S/cm at 80°C).

- Chemical stability : Fluorinated chains resist radical attack in fuel cell environments. Evaluate durability via Fenton’s test (H₂O₂/Fe²⁺ exposure) and compare ion-exchange capacity (IEC) before/after aging .

Q. Data Contradiction Analysis

Q. How can researchers reconcile conflicting reports on the thermal stability of heptafluoropentene-derived copolymers?

- Methodological Answer : Discrepancies in thermal decomposition temperatures (e.g., 250–300°C) arise from:

- Polymer architecture : Branching density (measured by ¹⁹F NMR spin-lattice relaxation) inversely correlates with stability.

- End-group effects : Terminal –CF₂H groups degrade faster than –CF₃. Use end-capping agents (e.g., perfluorooctyl iodide) during synthesis to improve stability .

- Standardized testing : Adopt identical TGA protocols (heating rate: 10°C/min; N₂ atmosphere) for cross-study comparisons.

Q. Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to map catalyst loading vs. temperature effects on yield.

- Advanced Characterization : Pair dynamic mechanical analysis (DMA) with small-angle X-ray scattering (SAXS) to correlate fluoropolymer morphology with mechanical properties.

- Computational Modeling : Apply density functional theory (DFT) to predict regioselectivity in dehydrofluorination pathways .

Propiedades

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7/c1-2-3(6,7)4(8,9)5(10,11)12/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAPOTKKMIZDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895154 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-08-8, 71164-40-4 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071164404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,5-heptafluoropent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 71164-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.